molecular formula C12H22N6 B5570743 4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine

Cat. No.: B5570743
M. Wt: 250.34 g/mol
InChI Key: NSCCGNXYUXALPP-UHFFFAOYSA-N
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Description

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine is a heterocyclic compound belonging to the triazine family This compound is characterized by its triazine ring, which is substituted with ethyl, isopropyl, and pyrrolidinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is formed through the cyclization of appropriate precursors, such as cyanuric chloride, with amines under controlled conditions.

    Substitution Reactions: The ethyl, isopropyl, and pyrrolidinyl groups are introduced through substitution reactions. For example, ethylamine, isopropylamine, and pyrrolidine can be reacted with the triazine ring in the presence of a base to achieve the desired substitutions.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Batch or Continuous Flow Reactors: These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations.

    Catalysts and Solvents: Catalysts and solvents are often used to enhance reaction rates and selectivity. Common solvents include polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Chemical Reactions Analysis

Types of Reactions

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce triazine derivatives with reduced functional groups.

Scientific Research Applications

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine has several scientific research applications:

    Agriculture: It is used as a herbicide to control weed growth in crop fields.

    Pharmaceuticals: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions.

    Pathway Modulation: It can modulate cellular pathways by interacting with key proteins involved in signal transduction, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of substituents, which confer distinct chemical properties and biological activities. Its pyrrolidinyl group, in particular, contributes to its potential as a versatile compound in various applications.

Properties

IUPAC Name

4-N-ethyl-2-N-propan-2-yl-6-pyrrolidin-1-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6/c1-4-13-10-15-11(14-9(2)3)17-12(16-10)18-7-5-6-8-18/h9H,4-8H2,1-3H3,(H2,13,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSCCGNXYUXALPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=N1)N2CCCC2)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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